2-(苯甲氧基)-5-氰基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

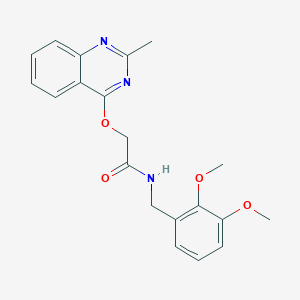

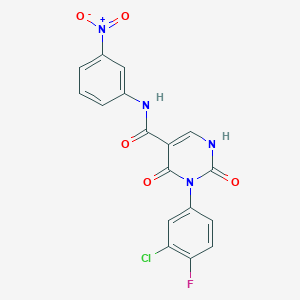

“2-(Benzyloxy)-5-cyanophenylboronic acid” is a type of organoboron compound. It has a molecular formula of C13H13BO3 and an average mass of 228.051 Da . It is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of strong base reactions, as seen in the protodeboronation of pinacol boronic esters . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could also be relevant .Chemical Reactions Analysis

This compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . It may also undergo reactions involving the benzylic hydrogens of alkyl substituents on a benzene ring .科学研究应用

化学合成和催化:

- Miura 和 Murakami (2005) 使用 2-氰基苯硼酸与炔烃或烯烃开发了 [3 + 2] 环化反应,促进了取代的茚酮或茚满酮的形成。该合成涉及通过有机铑 (I) 物种的分子内亲核加成到氰基团形成环状骨架 (Miura & Murakami, 2005).

抗菌活性:

- Adamczyk-Woźniak 等人 (2020) 合成了 5-三氟甲基-2-甲酰基苯硼酸并对其进行了表征,显示出其作为抗菌剂的潜力。它对白色念珠菌表现出中等的活性,对黑曲霉和某些细菌表现出更高的活性 (Adamczyk-Woźniak 等人,2020).

癌症研究:

- Psurski 等人 (2018) 研究了苯硼酸和苯并恶硼烷衍生物的抗增殖潜力。他们发现这些化合物可有效诱导 A2780 卵巢癌细胞凋亡,使其成为抗癌剂的有希望的候选者 (Psurski 等人,2018).

生物应用和药物递送:

- Zhang 等人 (2013) 合成了具有 HepG2 细胞靶向性的苯硼酸官能化两亲性嵌段共聚物胶束。这些胶束展示了靶向向癌细胞递送药物的潜力 (Zhang 等人,2013).

有机金属化学:

- Adamczyk-Woźniak 等人 (2009) 对苯并恶硼烷(苯硼酸衍生物)进行了全面的综述。他们讨论了它们的合成、性质和广泛应用,包括它们在有机合成中的用途及其潜在的生物活性 (Adamczyk-Woźniak 等人,2009).

作用机制

Target of Action

Boronic acids, such as 2-(benzyloxy)-5-cyanophenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 2-(Benzyloxy)-5-cyanophenylboronic acid would interact with its targets through a series of steps . The reaction begins with the oxidative addition where the palladium catalyst donates electrons to form a new Pd-C bond . This is followed by transmetalation, where the boronic acid group of 2-(Benzyloxy)-5-cyanophenylboronic acid is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-(Benzyloxy)-5-cyanophenylboronic acid are primarily related to the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of 2-(Benzyloxy)-5-cyanophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as medicinal chemistry, materials science, and synthetic biology .

Action Environment

The action, efficacy, and stability of 2-(Benzyloxy)-5-cyanophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction. Furthermore, factors such as temperature and pH can affect the reaction rate and yield .

安全和危害

未来方向

属性

IUPAC Name |

(5-cyano-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSAOIQFJZXGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583634.png)

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide](/img/structure/B2583637.png)

![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2583642.png)

![3-cinnamyl-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583650.png)

![N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2583651.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2583653.png)